molecular formula C7H6ClN3 B2942452 8-Chloroimidazo[1,2-a]pyridin-3-amine CAS No. 1427372-54-0

8-Chloroimidazo[1,2-a]pyridin-3-amine

Cat. No.: B2942452
CAS No.: 1427372-54-0
M. Wt: 167.6
InChI Key: PFBAZGQVTNUMNV-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-a]pyridin-3-amine is a chemical compound with the molecular formula C7H6ClN3 and a molecular weight of 167.6 g/mol. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry, agricultural chemistry, biochemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Chloroimidazo[1,2-a]pyridin-3-amine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine in the presence of I2 and TBHP (tert-butyl hydroperoxide) in toluene . Another method involves a two-step one-pot synthesis where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate or bromoacetonitrile .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The two-step one-pot synthesis method mentioned above is particularly suitable for industrial production due to its simplicity and high yields .

Chemical Reactions Analysis

Types of Reactions

8-Chloroimidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include I2, TBHP, and various electrophiles such as ethyl bromoacetate and bromoacetonitrile . Reaction conditions often involve the use of solvents like toluene and ethyl acetate .

Major Products Formed

The major products formed from the reactions of this compound include various substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines .

Scientific Research Applications

8-Chloroimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of drugs for treating various diseases, including tuberculosis (TB) and cancer

    Agricultural Chemistry: It is used in the development of agrochemicals for pest control and crop protection.

    Biochemistry: The compound is used in biochemical research to study enzyme inhibition and other biological processes.

    Material Science: It is used in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 8-Chloroimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, some derivatives of imidazo[1,2-a]pyridines have been shown to inhibit glutamine synthetase (MtGS), a potential target for tuberculosis drug development . The compound’s biological activity is often related to its ability to interact with enzymes and other proteins, leading to the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

8-Chloroimidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:

    3-Bromoimidazo[1,2-a]pyridine: This compound has similar biological activities and is synthesized using similar methods.

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against multidrug-resistant TB and extensively drug-resistant TB.

    N-(Pyridin-2-yl)amides: These compounds have varied medicinal applications and are synthesized from similar starting materials.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives.

Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBAZGQVTNUMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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